N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
Overview
Description
“N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide” is a type of ceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play a crucial role in determining the physical properties of cell membranes and have been implicated in a wide range of physiological functions .
Molecular Structure Analysis
The molecular formula of this compound is C32H63NO3 . It consists of a sphingosine backbone, where the amine group is linked to a fatty acid . The structure also includes a hydroxymethyl group (−CH2−OH), which is an alcohol .Physical and Chemical Properties Analysis
The compound is a crystalline solid . Its molecular weight is 509.9 . The compound’s solubility in DMF is 0.15 mg/mL .Mechanism of Action
Target of Action
The primary target of the compound C16 Ceramide-d7, also known as N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide or N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide, is the p53 tumor suppressor . The p53 protein plays a key role in regulating cell cycle, apoptosis, and survival in response to diverse stress stimuli .
Mode of Action
C16 Ceramide-d7 tightly binds within the p53 DNA-binding domain, in close vicinity to the Box V motif . This interaction is highly selective toward the ceramide acyl chain length with its C10 atom being proximal to Ser240 and Ser241 . Ceramide binding stabilizes p53 and disrupts its complex with E3 ligase MDM2 leading to the p53 accumulation, nuclear translocation, and activation of the downstream targets .
Biochemical Pathways
C16 Ceramide-d7 is synthesized from ceramide synthase 6 (CerS6) . Ceramides are bioactive sphingolipids that play pivotal roles in regulating cellular metabolism . The acyl chain length plays a key role in determining the physiological function of ceramides, as well as their role in metabolic disease . Ceramide with an acyl chain length of 16 carbons (C16 ceramide) has been implicated in obesity, insulin resistance, and liver disease .
Pharmacokinetics
It’s known that ceramides, including c16 ceramide-d7, are bioactive sphingolipids that play pivotal roles in cellular metabolism . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate .
Result of Action
The binding of C16 Ceramide-d7 to p53 leads to the stabilization of p53 and disruption of its complex with E3 ligase MDM2 . This results in the accumulation of p53, its nuclear translocation, and the activation of downstream targets . This mechanism of p53 activation is fundamentally different from the canonical p53 regulation through protein-protein interactions or posttranslational modifications .
Action Environment
The action of C16 Ceramide-d7 is influenced by environmental factors such as nutrient and metabolic stress . The mechanism of p53 activation by C16 Ceramide-d7 is triggered by serum or folate deprivation, implicating it in the cellular response to nutrient/metabolic stress .
Biochemical Analysis
Biochemical Properties
C16 Ceramide-d7 plays a vital role in apoptotic signaling . It interacts with various enzymes and proteins, including sphingosine kinases, which drive its phosphorylation into sphingosine 1-phosphate . This interaction is crucial for the regulation of cellular metabolism .
Cellular Effects
C16 Ceramide-d7 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have apoptotic effects on several ceramide species based on acyl-chain saturation . It also plays a key role in insulin resistance, hyperglycemia, and obesity .
Molecular Mechanism
The molecular mechanism of action of C16 Ceramide-d7 involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, C16 Ceramide-d7 shows changes in its effects over time. It has been used as a standard to measure the amount of C16 ceramide in skeletal muscle by liquid chromatography–mass spectrometry (LC-MS) .
Dosage Effects in Animal Models
For instance, abnormal ceramide accumulation is associated with metabolic dysfunction, and elevated levels of ceramides have been observed in obesity-related diseases .
Metabolic Pathways
C16 Ceramide-d7 is involved in several metabolic pathways. It is synthesized primarily through the de novo synthesis pathway, sphingomyelin metabolism pathway, and salvage pathway . These pathways involve various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of C16 Ceramide-d7 is not explicitly documented. For instance, ceramide synthase 6 (CerS6), which synthesizes C16 Ceramide-d7, is localized in the endoplasmic reticulum .
Properties
IUPAC Name |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i1D3,3D2,5D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKGFDKKRUKPY-HJSOYJPBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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